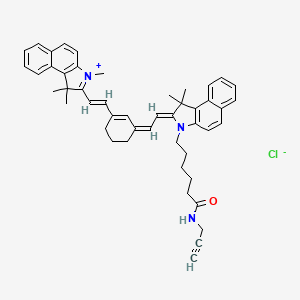
Cy7.5 alkyne (chloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy7.5 alkyne (chloride) is a dye derivative of Cyanine 7.5, containing a sulfonate ion and an alkyne functional group . Cyanine 7.5 is a near-infrared fluorescent dye commonly used for biolabeling and cell imaging . The alkyne functional group of Cy7.5 alkyne (chloride) allows it to react with molecules containing azide functional groups to form covalent bonds . This property makes it particularly useful for tracking biological molecules such as proteins and antibodies in biological samples .
Métodos De Preparación
The synthesis of Cy7.5 alkyne (chloride) involves the incorporation of an alkyne functional group into the Cyanine 7.5 dye structure. One common method for preparing alkynes is through double elimination from a dihaloalkane . This process typically uses alkoxide bases at high temperatures, resulting in the formation of the alkyne group . Industrial production methods for Cy7.5 alkyne (chloride) would likely involve similar synthetic routes, optimized for large-scale production.
Análisis De Reacciones Químicas
Cy7.5 alkyne (chloride) undergoes several types of chemical reactions, primarily involving its alkyne functional group. This reaction is typically carried out under mild conditions, making it suitable for use with sensitive biological molecules . The major products of these reactions are bioconjugates, where Cy7.5 alkyne (chloride) is covalently attached to proteins, antibodies, or other biomolecules .
Aplicaciones Científicas De Investigación
Cy7.5 alkyne (chloride) has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent probe for studying molecular interactions and dynamics . In biology and medicine, it is employed for biolabeling and cell imaging, allowing researchers to track the location and movement of specific biomolecules within cells and tissues . Its near-infrared fluorescence makes it particularly useful for in vivo imaging, as it can penetrate deeper into tissues compared to visible light . Additionally, Cy7.5 alkyne (chloride) is used in drug development and diagnostics, where it helps in the visualization of drug distribution and the identification of disease markers .
Mecanismo De Acción
The mechanism of action of Cy7.5 alkyne (chloride) is based on its ability to form covalent bonds with azide-containing molecules through click chemistry . This reaction is highly specific and efficient, allowing for precise labeling of target biomolecules . Once bound to a biomolecule, Cy7.5 alkyne (chloride) emits near-infrared fluorescence when excited by light of a specific wavelength . This fluorescence can be detected and measured, providing valuable information about the location and behavior of the labeled biomolecule .
Comparación Con Compuestos Similares
Cy7.5 alkyne (chloride) is part of the Cyanine dye family, which includes other compounds such as Cy3, Cy3.5, Cy5, Cy5.5, and Cy7 . These dyes differ in the length of their polymethine bridge, which affects their absorbance and fluorescence properties . Cy7.5 alkyne (chloride) is unique in its near-infrared fluorescence and its ability to form covalent bonds with azide-containing molecules . This makes it particularly suitable for applications requiring deep tissue imaging and stable bioconjugation .
Propiedades
Fórmula molecular |
C48H52ClN3O |
|---|---|
Peso molecular |
722.4 g/mol |
Nombre IUPAC |
6-[(2Z)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C48H51N3O.ClH/c1-7-31-49-44(52)22-9-8-14-32-51-41-28-26-37-19-11-13-21-39(37)46(41)48(4,5)43(51)30-24-35-17-15-16-34(33-35)23-29-42-47(2,3)45-38-20-12-10-18-36(38)25-27-40(45)50(42)6;/h1,10-13,18-21,23-30,33H,8-9,14-17,22,31-32H2,2-6H3;1H |
Clave InChI |
BEKYZMBPLUHVRG-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |
SMILES canónico |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















